

Application Notes: The Experimental Use of Ilicicolin H in Murine Infection Models

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Compound of Interest		
Compound Name:	Ilicicolin H	
Cat. No.:	B088590	Get Quote

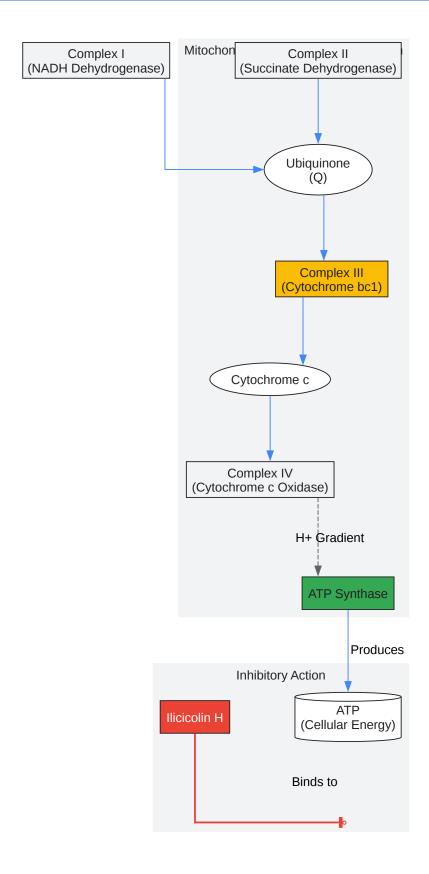
Introduction

Ilicicolin H is a potent, broad-spectrum antifungal agent first isolated from the fungus Cylindrocladium ilicicola and later from Gliocadium roseum.[1][2] It demonstrates significant activity against a range of pathogenic fungi, including species of Candida, Cryptococcus, and Aspergillus.[1][3] These notes provide a comprehensive overview of the experimental use of **Ilicicolin H** in murine models of disseminated fungal infections, summarizing key quantitative data and detailing established protocols for in vivo studies.

Mechanism of Action

The primary mechanism of action for **Ilicicolin H** is the highly specific and potent inhibition of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain.[1] It binds to the Qn (Qi) site of the complex, a different binding site than other inhibitors like antimycin. This action blocks the electron transfer process, disrupting mitochondrial respiration and halting ATP synthesis, which is critical for fungal cell viability. Notably, **Ilicicolin H** exhibits high selectivity, showing over 1000-fold greater inhibition of the fungal cytochrome bc1 complex compared to its mammalian counterpart.





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Inhibition of the mitochondrial electron transport chain by **Ilicicolin H**.



Data Presentation

Pharmacokinetics in Murine Models

Despite excellent in vitro activity, the in vivo efficacy of **Ilicicolin H** can be modest. This discrepancy is largely attributed to high plasma protein binding, which reduces the concentration of the free, active compound. However, pharmacokinetic studies in mice have revealed otherwise favorable properties.

Parameter	Value	Reference
Clearance	16 mL/min/kg	
Half-life (t½)	2.5 hours	_
Oral Bioavailability (F)	72%	_

Table 1. Pharmacokinetic Parameters of **Ilicicolin H** in Mice.

In Vivo Efficacy Data

Ilicicolin H has demonstrated significant, dose-dependent activity in murine models of disseminated candidiasis and cryptococcosis.



Compound	Dosage	Administration Route	Efficacy Endpoint	Result
Ilicicolin H	50 mg/kg (twice daily for 2 days)	Oral	90% effective dose (ED ₉₀) for kidney burden reduction	15.45 mg/kg/dose
Ilicicolin H	25 or 50 mg/kg/day (thrice daily, IV)	Intravenous	90% effective dose (ED ₉₀) for kidney burden reduction	22.3 mg/kg/day
Caspofungin	Not specified	Intraperitoneal	90% effective dose (ED ₉₀) for kidney burden reduction	0.01 mg/kg
Vehicle Control	10% aqueous DMSO	Oral	-	-

Table 2. Efficacy of Ilicicolin H in a Murine Model of Disseminated Candida albicans Infection.

Compound	Dosage	Administration Route	Efficacy Endpoint	Result
Ilicicolin H	50 or 100 mg/kg (twice daily)	Intraperitoneal	Spleen fungal burden reduction	Over 1 log cfu/g of spleen (p < 0.05)
Vehicle Control	5% aqueous DMSO	Intraperitoneal	-	-

Table 3. Efficacy of **Ilicicolin H** in a Murine Model of Disseminated *Cryptococcus neoformans* Infection.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the literature.

Methodological & Application





Protocol 1: Murine Model of Disseminated Candida albicans Infection

1. Animal Model:

Species: Mouse

Strain: DBA/2

· 2. Infection:

Organism: Candida albicans (strain MY1055)

- Inoculum: Prepare a suspension of 5.4 × 10⁴ colony-forming units (cfu).
- Administration: Inject the inoculum intravenously (IV).

· 3. Treatment:

- Test Compound: Administer Ilicicolin H orally (PO) twice daily for 2 days.
- Dosage Range: 6.25, 12.5, 25, and 50 mg/kg.
- Vehicle: Prepare the dosing solution in 10% aqueous DMSO.
- Control: Administer vehicle-only to a control group. A positive control group using a standard antifungal like Caspofungin (administered intraperitoneally) can also be included.

• 4. Endpoint Assessment:

- Time Point: Determine the kidney fungal burden four days after infection.
- Method: Harvest kidneys, homogenize the tissue, perform serial dilutions, plate on appropriate agar, and count colonies to determine cfu/gram of tissue.

5. Statistical Analysis:

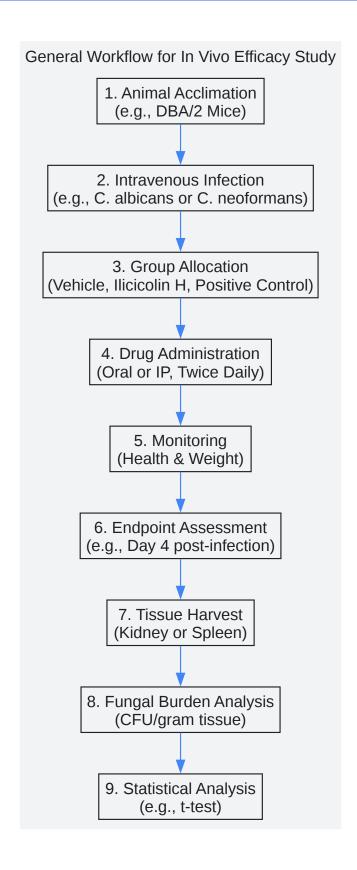
 Use a t-test or other appropriate statistical method to determine significant differences in kidney fungal burden relative to the vehicle-treated control group.



Protocol 2: Murine Model of Disseminated Cryptococcus neoformans Infection

- 1. Animal Model:
 - Species: Mouse (strain not specified in source)
- 2. Infection:
 - Organism: Cryptococcus neoformans (strain MY2061)
 - Inoculum: Prepare a suspension of 8 × 10⁵ cfu.
 - Administration: Inject the inoculum intravenously (IV).
- 3. Treatment:
 - Test Compound: Administer Ilicicolin H intraperitoneally (IP) twice daily.
 - Dosage: 50 and 100 mg/kg.
 - Vehicle: Prepare the dosing solution in 5% aqueous DMSO.
 - Control: Administer vehicle-only to a control group.
- 4. Endpoint Assessment:
 - Time Point: Determine the spleen fungal burden at a pre-determined time post-infection.
 - Method: Harvest spleens, homogenize the tissue, perform serial dilutions, plate on appropriate agar, and count colonies to determine cfu/gram of tissue.
- 5. Statistical Analysis:
 - Use a t-test to determine the significance of the reduction in spleen fungal burden compared to the vehicle-treated control group.





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Workflow for a murine model of disseminated fungal infection.



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